2-(3'-(4-Fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide
Description
2-(3'-(4-Fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a spirocyclic indoline-thiazolidine hybrid compound characterized by a spirojunction at the indoline C3 and thiazolidine C2 positions. The molecule features a 4-fluorophenyl group at the 3'-position of the thiazolidine ring and a methyl substituent at the 5-position of the indoline scaffold, coupled with an acetamide side chain. This structural framework is associated with diverse biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties, as observed in related spirocyclic derivatives . Its synthesis typically involves multicomponent reactions or cyclization strategies, with structural confirmation relying on techniques like X-ray crystallography (using programs such as SHELXL) and spectroscopic analysis .
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)-5'-methyl-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3S/c1-11-2-7-15-14(8-11)19(18(26)22(15)9-16(21)24)23(17(25)10-27-19)13-5-3-12(20)4-6-13/h2-8H,9-10H2,1H3,(H2,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMOCHWJFDRFYEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C23N(C(=O)CS3)C4=CC=C(C=C4)F)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3'-(4-Fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a complex organic molecule characterized by its unique spirocyclic structure, which incorporates both thiazolidin and indoline moieties. This structural configuration potentially enhances its biological activity, making it a subject of interest in medicinal chemistry. The presence of a fluorine atom and various functional groups suggests that this compound could exhibit significant pharmacological properties.
- Molecular Formula : C26H22FN3O4S
- Molecular Weight : 491.5 g/mol
- CAS Number : 899943-48-7
Biological Activities
Preliminary studies indicate that compounds with similar structures often exhibit a range of biological activities, including:
- Anticancer Activity : Research has shown that derivatives of indoline and thiazolidin can act as effective anticancer agents. The specific mechanisms may involve the inhibition of key enzymes associated with cancer cell proliferation, such as histone deacetylases (HDAC) and thymidylate synthase .
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against various bacterial strains. For instance, the minimum inhibitory concentration (MIC) values for related compounds ranged from 4.69 to 22.9 µM against Gram-positive bacteria and up to 156.47 µM against Gram-negative bacteria .
The biological activity of this compound is likely mediated through its interaction with specific molecular targets. The structure allows it to bind effectively to enzymes or receptors, modulating their activity and influencing various biological pathways. Key targets may include:
- Enzymes involved in cell proliferation : Inhibition of these enzymes can lead to reduced tumor growth.
- Receptors related to inflammation and infection responses : This could explain the antimicrobial properties observed in related compounds.
Case Studies and Research Findings
- Cytotoxicity Screening : In vitro studies have screened similar compounds for cytotoxicity against human tumor cell lines, revealing promising results with IC50 values indicating significant potency.
- Molecular Docking Studies : These studies have suggested potential binding affinities for the compound with target proteins involved in cancer progression, supporting its role as an anticancer agent .
- Structure-Activity Relationship (SAR) Studies : SAR analyses have indicated that modifications to the fluorophenyl and thiazolidin components can significantly influence biological activity, highlighting the importance of structural optimization in drug design.
Data Table: Summary of Biological Activities
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structures often exhibit various biological activities:
Antimicrobial Activity
Compounds containing indole and thiazolidine scaffolds have shown promising antimicrobial properties. They may inhibit bacterial growth by disrupting cell wall synthesis or interfering with DNA replication pathways. For instance, derivatives of thiazolidine have been noted to possess significant antibacterial effects against various strains of bacteria .
Anticancer Properties
Several studies have highlighted the anticancer potential of similar indole derivatives. These compounds can induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting tumor growth factors. For example, research has demonstrated that certain thiazolidine derivatives can effectively inhibit cancer cell proliferation in vitro .
Anti-inflammatory Effects
The compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2), which are involved in inflammatory responses. This suggests its potential use in treating inflammatory conditions .
Synthetic Approaches
The synthesis of 2-(3'-(4-Fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide can involve multi-step organic reactions. A general synthetic route may include the following steps:
- Formation of the thiazolidine ring via cyclization reactions.
- Introduction of the fluorophenyl group through electrophilic substitution.
- Final acetamide formation through amide coupling reactions.
These synthetic strategies are crucial for producing this compound in sufficient quantities for biological testing and application .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to This compound :
- A study published in the Royal Society of Chemistry highlighted the green synthesis methods for spiro-thiazolidines and their biological evaluations, emphasizing their antimicrobial and anticancer activities .
- Another research article focused on the synthesis and evaluation of similar thiazolidine compounds as potential acetylcholinesterase inhibitors, showcasing their significance in neurodegenerative disease treatment .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aryl Substituents
a. 2-(Benzo[d]thiazol-2-ylthio)-N-(2,4'-dioxospiro[indolin-3,2'-thiazolidin]-3'-yl)acetamide (4a–4g) These derivatives replace the 4-fluorophenyl group with a benzothiazole-thioether moiety. Compound 4d exhibited potent anti-inflammatory activity (70% inhibition in carrageenan-induced edema) and antibacterial efficacy against S. aureus (MIC = 12.5 µg/mL), surpassing the target compound’s reported activity in preliminary screenings.
b. 2-(5'-(4-Difluoromethylphenyl)-2'-oxospiro[[1,3]dioxolane-2,3'-indoline]-1'-yl)acetic acid (5h) This analogue substitutes the thiazolidine ring with a dioxolane ring and introduces a difluoromethylphenyl group. It demonstrated potent aldose reductase inhibition (IC₅₀ = 0.42 µM) and antioxidant activity (78% DPPH scavenging at 100 µM), outperforming non-fluorinated derivatives. The difluoromethyl group likely enhances electron-withdrawing effects, stabilizing enzyme interactions .
c. Isostructural 4-(4-Aryl)thiazole Derivatives (Compounds 4 and 5 in ) These compounds feature triazole and fluorophenyl substituents. X-ray diffraction revealed a non-planar conformation due to perpendicular orientation of one fluorophenyl group, contrasting with the planar geometry of the target compound. This conformational difference may reduce stacking interactions in enzyme binding .
Activity Comparison with Spiro-Indole Hybrids
a. 3'-{4-(1-Acetyl-5-(4-Fluorophenyl)-2-pyrazolin-3-yl)phenyl}spiro[indole-3,2'-[1,3]thiazolidene]-2,4'-dione
This derivative, synthesized by G.L. Talesara et al., showed broad-spectrum antibacterial activity (MIC = 6.25 µg/mL against E. coli). The pyrazoline-thiazolidene scaffold introduces additional hydrogen-bonding sites, which may explain its superior potency compared to the target compound .
b. 2-(3-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)-4-oxothiazolidin-5-yl)acetic Acid Derivatives (7a–l)
These compounds, evaluated for anti-inflammatory activity, achieved 65–80% edema inhibition. The dioxoisoindolinyl group enhances π-π interactions with cyclooxygenase (COX) enzymes, a feature absent in the target compound’s acetamide side chain .
Key Structural and Functional Differences
Research Findings and Implications
- Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound improves metabolic stability compared to chlorophenyl analogues (e.g., IC₅₀ for aldose reductase inhibition in 5h vs. 1.2 µM for chlorophenyl derivatives) .
- Limitations : The acetamide side chain may limit solubility, as seen in lower bioavailability compared to carboxylic acid derivatives (e.g., 5h in ) .
Q & A
What are the critical steps and optimization strategies for synthesizing this compound?
Level: Basic
Answer:
The synthesis involves multi-step reactions, typically starting with the cyclocondensation of mercaptosuccinic acid with isatin-3-imines to form the spiro-indoline-thiazolidine core. Subsequent functionalization includes introducing the 4-fluorophenyl group and acetamide moiety via nucleophilic substitution or coupling reactions . Key optimization parameters include:
- Solvent selection : Acetic acid or DMF for reflux conditions to enhance reaction efficiency .
- Temperature control : Maintaining reflux (100–120°C) to accelerate cyclization while minimizing side reactions .
- Catalyst use : Sodium acetate as a base to deprotonate intermediates and drive imine formation .
- Purity monitoring : TLC or HPLC to track reaction progress and isolate intermediates .
Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Level: Basic
Answer:
Post-synthesis characterization requires:
- NMR spectroscopy : 1H/13C NMR to confirm the spirocyclic structure, fluorophenyl substituents, and acetamide connectivity (e.g., δ ~2.0 ppm for methyl groups, δ ~170 ppm for carbonyl carbons) .
- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
- HPLC : To assess purity (>95% threshold for biological assays) and resolve stereoisomers .
How can researchers resolve discrepancies in reported biological activity data for this compound?
Level: Advanced
Answer:
Contradictions in bioactivity (e.g., anti-inflammatory vs. inconsistent IC50 values) may arise from assay conditions or structural analogs. Methodological approaches include:
- Dose-response standardization : Use uniform concentrations (e.g., 1–100 µM) across cell lines (e.g., RAW264.7 for inflammation) .
- Structural analogs comparison : Test derivatives with modified substituents (e.g., 4-chlorophenyl vs. 4-fluorophenyl) to isolate pharmacophoric groups .
- Enzyme specificity profiling : Screen against related targets (e.g., COX-2 vs. COX-1) to rule off-target effects .
What are best practices for determining the crystal structure of this compound using X-ray crystallography?
Level: Advanced
Answer:
Successful crystallization and refinement require:
- Crystallization optimization : Use slow evaporation with DMF/acetic acid (1:1) to grow diffraction-quality crystals .
- Data collection : High-resolution (<1.0 Å) synchrotron data to resolve spirocyclic bond angles and torsional strain .
- Refinement with SHELXL : Apply twin refinement for non-merohedral twinning and anisotropic displacement parameters for heavy atoms (e.g., sulfur) .
How to design derivatives for structure-activity relationship (SAR) studies?
Level: Advanced
Answer:
Focus on modifying key regions while retaining the spirocyclic core:
- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO2, -CF3) at the 4-fluorophenyl position to enhance electrophilic reactivity .
- Scaffold hopping : Replace the thiazolidinone ring with pyrrolidinone or oxazolidinone to assess ring flexibility .
- Bioisosteric replacement : Swap acetamide with sulfonamide to evaluate hydrogen-bonding interactions .
Validate derivatives via in vitro cytotoxicity (MTT assay) and kinase inhibition profiling .
What are common impurities encountered during synthesis, and how are they addressed?
Level: Basic
Answer:
Major impurities include:
- Uncyclized intermediates : Detectable via TLC (Rf ~0.3 vs. 0.6 for product). Mitigate by extending reaction time .
- Diastereomers : Resolve using chiral HPLC (e.g., Chiralpak AD-H column) .
- Oxidation byproducts : Add antioxidants (e.g., BHT) during reflux to prevent thiazolidinone ring degradation .
What strategies can elucidate the compound’s mechanism of action?
Level: Advanced
Answer:
Mechanistic studies require:
- Target fishing : Use affinity chromatography with immobilized compound to pull down binding proteins .
- Molecular docking : Simulate interactions with COX-2 (PDB ID: 5KIR) or PI3Kγ (PDB ID: 2CHX) using AutoDock Vina .
- Pathway analysis : Transcriptomic profiling (RNA-seq) of treated cancer cells to identify dysregulated pathways (e.g., NF-κB, MAPK) .
How can computational methods aid in optimizing this compound’s pharmacokinetic properties?
Level: Advanced
Answer:
Leverage in silico tools to:
- Predict logP : Use SwissADME to assess lipophilicity and guide substituent modifications for improved BBB penetration .
- Metabolism modeling : CypReact to identify vulnerable sites (e.g., acetamide hydrolysis) and block with steric groups (e.g., tert-butyl) .
- Toxicity screening : ProTox-II to flag hepatotoxicity risks from the thiazolidinone moiety .
What analytical methods confirm the compound’s stability under physiological conditions?
Level: Basic
Answer:
- pH stability testing : Incubate in PBS (pH 7.4) and gastric fluid (pH 1.2) for 24h, followed by HPLC to quantify degradation .
- Thermal analysis : DSC/TGA to determine melting points and thermal decomposition thresholds .
- Light exposure testing : Monitor UV-vis spectra before/after 48h light exposure to detect photodegradation .
How to address low solubility in aqueous media for in vivo studies?
Level: Advanced
Answer:
- Prodrug design : Convert acetamide to a phosphate ester for enhanced solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) via emulsion-solvent evaporation .
- Co-solvent systems : Use 10% DMSO + 5% Tween-80 in saline for intraperitoneal administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
